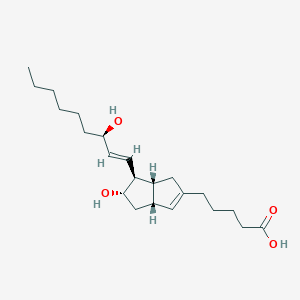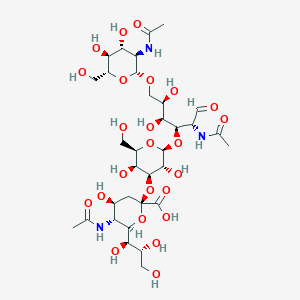
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide involves a variety of chemical reactions, including the use of dipolarophiles and pyridine N-oxides. One study investigated the sequential pericyclic reactions of pyridine N-oxides with phenylsulfonylpropadiene, leading to the formation of cycloadducts and providing insights into the reaction mechanisms and molecular orbital considerations (Matsuoka et al., 1993).
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide has been analyzed using Fourier transform infrared (FTIR) and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations. This analysis provides detailed information on the vibrational frequencies, geometry, and normal modes of vibration, revealing the compound's intricate structural characteristics (Renuga et al., 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cycloadditions and reactions with dipolarophiles, which have been explored to understand its reactivity and regioselectivity. The study of these reactions provides valuable insights into the compound's chemical behavior and potential applications (Matsuoka et al., 1992).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide has been utilized in the synthesis and characterization of various compounds. For example, its derivatives are used in synthesizing copper(I) complexes with novel bidentate iminopyridine ligands, showcasing its role in the formation of complex metallic structures (Dehghanpour et al., 2007).
Reaction with Dipolarophiles
- This compound participates in reactions with dipolarophiles. Studies have shown its involvement in cycloadditions with substituted phenyl isocyanates, leading to the formation of various pyridine derivatives (Hisano et al., 1979).
Spectroscopic Analysis
- The compound has been the subject of detailed spectroscopic analysis using techniques like FTIR and Raman spectra. These studies help understand its molecular structure and vibrational properties, essential for its application in various fields of chemistry (Renuga et al., 2014).
Catalytic Applications
- It has been explored for its catalytic properties, particularly in the selective oxidation of tertiary amines. This research opens avenues for its use in catalytic processes, particularly in organic synthesis (Pina et al., 2007).
Coordination Chemistry
- Research has been conducted on its role in coordination chemistry, especially in the formation of dimethylplatinum(II) complexes. This highlights its potential in creating novel organometallic compounds (Thorn & Calabrese, 1988).
Copolymerization Processes
- The compound is used in copolymerization processes involving chromium(III) amino-bis(phenolato) complexes. Its role in these processes is critical for understanding polymer formation and structure (Devaine-Pressing et al., 2015).
Propiedades
IUPAC Name |
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDJQMNZLQVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891481 | |
| Record name | Pheniramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide | |
CAS RN |
12656-98-3 | |
| Record name | Pheniramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)




